tert-butyl 7-amino-decahydroisoquinoline-2-carboxylate
CAS No.: 1246034-19-4
Cat. No.: VC11595035
Molecular Formula: C14H26N2O2
Molecular Weight: 254.37 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246034-19-4 |
|---|---|
| Molecular Formula | C14H26N2O2 |
| Molecular Weight | 254.37 g/mol |
| IUPAC Name | tert-butyl 7-amino-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16/h10-12H,4-9,15H2,1-3H3 |
| Standard InChI Key | AFDHNDBUQDWTBZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2CCC(CC2C1)N |
Introduction
Structural and Stereochemical Characteristics
The molecular formula of tert-butyl 7-amino-decahydroisoquinoline-2-carboxylate is C₁₄H₂₆N₂O₂, with a molecular weight of 254.37 g/mol . Its SMILES notation, CC(C)(C)OC(=O)N1CCC2CCC(CC2C1)N, encodes a decahydroisoquinoline system where the nitrogen at position 2 is protected by a tert-butyloxycarbonyl (Boc) group, while position 7 bears a primary amine . The InChIKey AFDHNDBUQDWTBZ-UHFFFAOYSA-N confirms the compound’s unique stereoelectronic profile .
Table 1: Predicted Collision Cross-Section (CCS) Values for tert-Butyl 7-Amino-decahydroisoquinoline-2-carboxylate
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 255.20671 | 161.5 |
| [M+Na]⁺ | 277.18865 | 169.2 |
| [M+NH₄]⁺ | 272.23325 | 168.7 |
| [M-H]⁻ | 253.19215 | 162.1 |
The Boc group enhances solubility in organic solvents, while the amine at position 7 introduces a site for further functionalization, such as acylation or alkylation. The decahydroisoquinoline core adopts a chair-chair conformation, with the amino group occupying an axial position, influencing its reactivity and intermolecular interactions .
Physicochemical Properties and Analytical Data
The compound’s logP (predicted) is estimated at 1.8–2.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Its polar surface area (PSA) of 66.8 Ų suggests moderate solubility in polar solvents, consistent with tertiary amine and carbamate functionalities .
Table 2: Comparative Analysis of Decahydroisoquinoline Derivatives
| Compound | Amino Position | Molecular Weight | CCS [M+H]⁺ (Ų) |
|---|---|---|---|
| tert-Butyl 7-amino-derivative | 7 | 254.37 | 161.5 |
| tert-Butyl 5-amino-derivative | 5 | 254.37 | Not reported |
Positional isomerism significantly impacts physicochemical behavior. For instance, the 7-amino derivative’s CCS value (161.5 Ų) reflects a more compact conformation compared to hypothetical 5-amino analogs due to steric effects .
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